

Unveiling the Antimicrobial Potential of 1H-Benzotriazole Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1H-Benzotriazole

Cat. No.: B7723547

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Researchers and drug development professionals are increasingly turning their attention to **1H-Benzotriazole** derivatives as a promising class of compounds in the fight against microbial resistance. Exhibiting a broad spectrum of activity, these derivatives have demonstrated notable efficacy against a range of pathogenic bacterial and fungal strains. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and an exploration of their potential mechanisms of action.

1H-Benzotriazole, a bicyclic heterocyclic compound, serves as a versatile scaffold for the synthesis of novel antimicrobial agents.^{[1][2]} Its derivatives have been a subject of extensive research due to their wide array of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.^{[1][2][3]} The ease of structural modification of the benzotriazole core allows for the fine-tuning of its antimicrobial potency and spectrum.^{[1][4]}

Comparative Efficacy Against Bacterial Strains

Studies have consistently shown that **1H-Benzotriazole** derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The efficacy, often measured by the Minimum Inhibitory Concentration (MIC), varies depending on the specific substitutions on the benzotriazole ring.

For instance, a series of N-acyl-**1H-benzotriazole** derivatives demonstrated mild to moderate antibacterial activity.^[3] In another study, triazolo[4,5-f]-quinolinone carboxylic acids, which incorporate a benzotriazole moiety, exhibited potent activity against *Escherichia coli*, with MIC values ranging from 12.5 to 25 µg/mL.^[1] The introduction of bulky hydrophobic groups, such

as cyano-biphenyl and benzodioxole, has been shown to result in potent antimicrobial agents. [3] Furthermore, certain [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives have displayed effective antimicrobial activities.[5][6]

Derivative Class	Bacterial Strain	MIC (µg/mL)	Zone of Inhibition (mm)	Reference
Triazolo[4,5-f]-quinolinone carboxylic acids	Escherichia coli	12.5 - 25	-	[1]
N-alkylated benzotriazole derivatives	Bacillus subtilis	-	Potent	[3]
N-alkylated benzotriazole derivatives	Escherichia coli	-	Potent	[3]
1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine	E. coli	-	Active	
1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine	B. subtilis	-	Active	
[(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives	S. aureus	-	Good	[5] [6]
[(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives	B. subtilis	-	Good	[5] [6]

[(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives	E. coli	-	Good	[5][6]
1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanone	Various	-	Good to Moderate	[3]
Benzotriazole-based β -amino alcohols	Staphylococcus aureus	8 - 64 (μ M)	-	[7]

Comparative Efficacy Against Fungal Strains

The antifungal potential of **1H-Benzotriazole** derivatives is equally significant, with studies reporting activity against a variety of pathogenic fungi, including Candida and Aspergillus species.

For example, certain 1-(1H-benzo[d][1,2,4-triazole-1-carbonyl) derivatives have shown excellent antifungal activity against Candida albicans, with MIC values as low as 62.5 μ g/mL.[9] The introduction of chloro, methyl, and dimethyl hydrophobic groups on the benzotriazole ring has led to compounds effective against both Candida and Aspergillus species, with MIC values ranging from 12.5 to 25 μ g/mL against Aspergillus niger.[3] Some derivatives have been found to be active against up to six different fungal pathogens.[1][10]

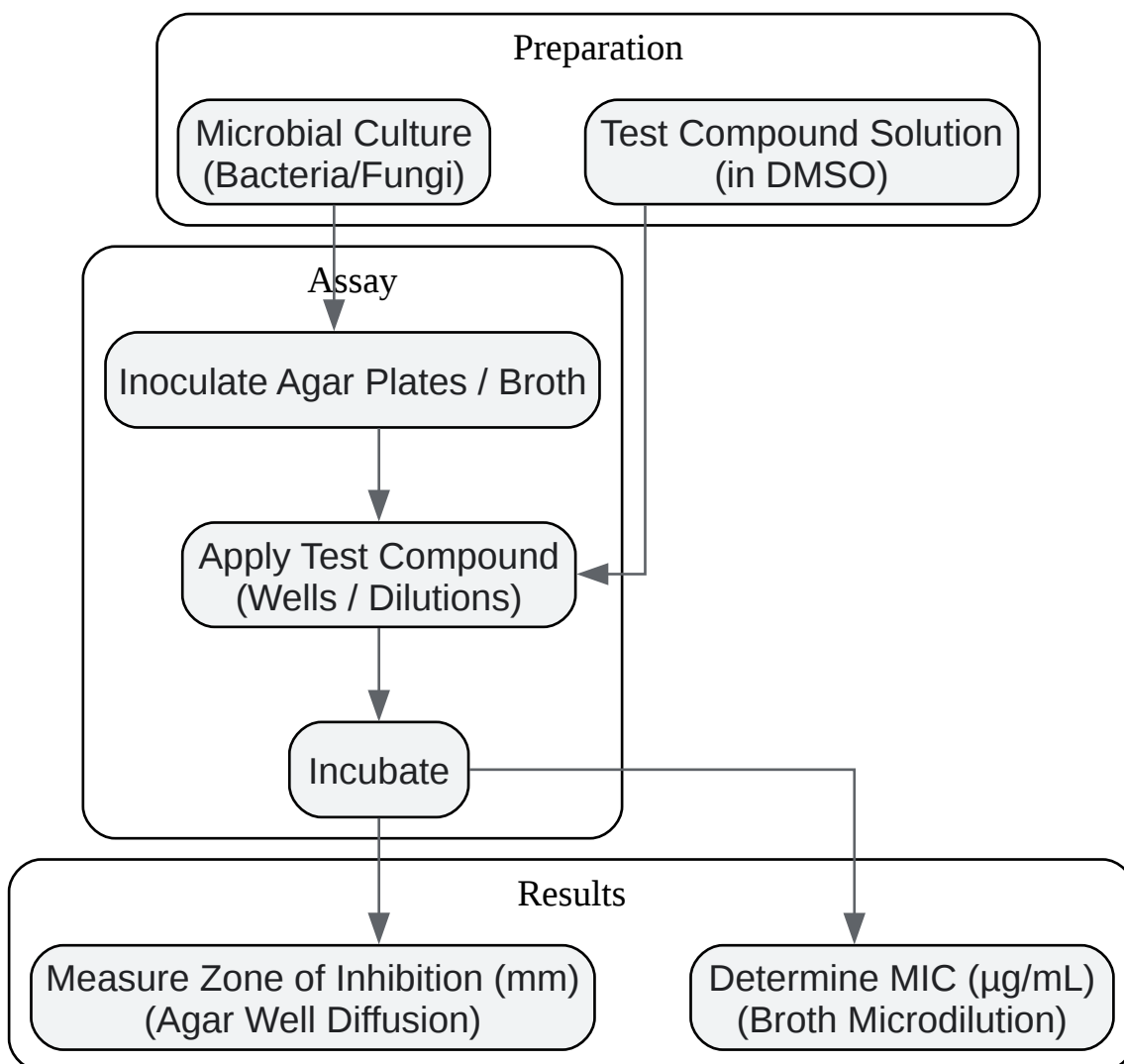
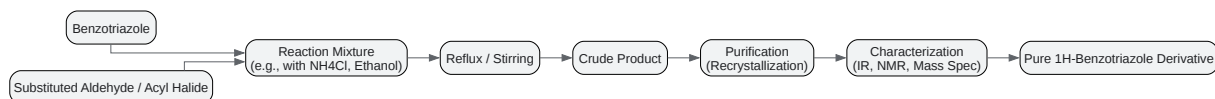
Derivative Class	Fungal Strain	MIC (µg/mL)	Zone of Inhibition (mm)	Reference
1-(1H-benzo[d][1][8]triazole-1-carbonyl) derivatives	Candida albicans	62.5	-	[9]
5,6-substituted benzotriazoles (-Cl, -CH ₃)	Candida albicans	1.6 - 25	-	[3]
5,6-substituted benzotriazoles (-Cl, -CH ₃)	Aspergillus niger	12.5 - 25	-	[3]
1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine	Candida albicans	-	Active	
[(1H-benzotriazol-1-yl)acetyl]amino]acetic acid derivatives	C. albicans	-	Good	[5][6]
[(1H-benzotriazol-1-yl)acetyl]amino]acetic acid derivatives	A. niger	-	Good	[5][6]
1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanone	Various	-	Good to Moderate	[3]

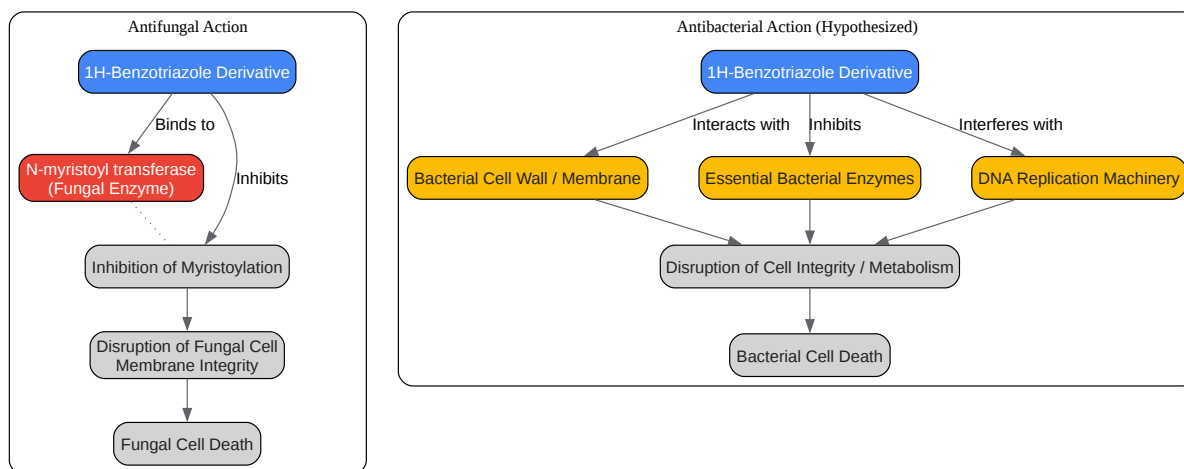
Experimental Protocols

The evaluation of the antimicrobial and antifungal efficacy of **1H-Benzotriazole** derivatives typically involves standard microbiological techniques.

Synthesis of 1H-Benzotriazole Derivatives

A common synthetic route involves the reaction of benzotriazole with various substituted aldehydes and ammonium chloride in ethanol, followed by refluxing. Another approach is the treatment of benzotriazole with substituted aromatic aldehydes and ammonium chloride in ethanol. The synthesized compounds are then purified, often by recrystallization, and their structures are confirmed using spectroscopic methods such as IR and ¹H NMR.





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